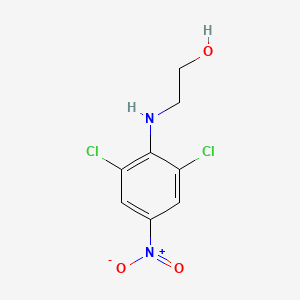
Omnipol 910
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omnipol 910 is a polymeric Type I photoinitiator, based on piperazino-based compounds of the aminoalkylphenone photoinitiator class. It is known for its low level of photolysis product migration and low odor, making it suitable for demanding applications such as food packaging inks . The strong ultraviolet chromophore in the ultraviolet-B region makes this compound particularly useful in pigmented printing inks .
Preparation Methods
Omnipol 910 is synthesized through a series of chemical reactions involving piperazino-based compounds and aminoalkylphenone. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced industrially by IGM Resins, a leading global provider of ultraviolet, light-emitting diode, and electron beam curing raw material solutions .
Chemical Reactions Analysis
Omnipol 910 undergoes various types of chemical reactions, including:
Photolysis: When exposed to ultraviolet light, this compound undergoes photolysis, breaking down into smaller molecules.
Substitution Reactions: The piperazino-based structure allows for substitution reactions, where one functional group is replaced by another.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents and conditions used in these reactions include ultraviolet light sources for photolysis and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Omnipol 910 has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in ultraviolet-curable coatings, inks, and adhesives.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of dental materials and other medical devices that require ultraviolet curing.
Mechanism of Action
The mechanism of action of Omnipol 910 involves the absorption of ultraviolet light, which excites the molecule to a higher energy state. This excited state then initiates a polymerization reaction, leading to the curing of the material. The molecular targets and pathways involved include the ultraviolet chromophores in the compound, which absorb the light and trigger the photoinitiation process .
Comparison with Similar Compounds
Omnipol 910 is unique due to its low level of photolysis product migration and low odor, making it suitable for food packaging applications. Similar compounds include:
Omnirad 819: Another Type I photoinitiator with similar applications but different chemical structure.
Omnirad TPO: Known for its high reactivity and low migration levels.
Omnirad 907: A Type I photoinitiator with a different absorption spectrum.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a unique choice for certain applications.
Properties
CAS No. |
886463-10-1 |
|---|---|
Molecular Formula |
C54H72N6O6 |
Molecular Weight |
901.2 g/mol |
IUPAC Name |
2-[3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoyloxy]ethyl 3-[4-[4-[2-benzyl-2-(dimethylamino)butanoyl]phenyl]piperazin-1-yl]propanoate |
InChI |
InChI=1S/C54H72N6O6/c1-7-53(55(3)4,41-43-15-11-9-12-16-43)51(63)45-19-23-47(24-20-45)59-35-31-57(32-36-59)29-27-49(61)65-39-40-66-50(62)28-30-58-33-37-60(38-34-58)48-25-21-46(22-26-48)52(64)54(8-2,56(5)6)42-44-17-13-10-14-18-44/h9-26H,7-8,27-42H2,1-6H3 |
InChI Key |
XYNGFZCNHCODJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCN(CC3)CCC(=O)OCCOC(=O)CCN4CCN(CC4)C5=CC=C(C=C5)C(=O)C(CC)(CC6=CC=CC=C6)N(C)C)N(C)C |
Related CAS |
886463-10-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



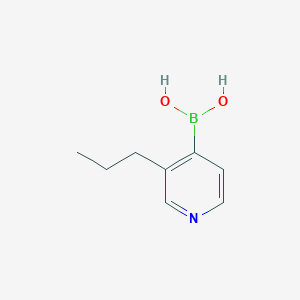
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
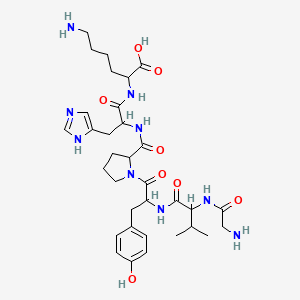
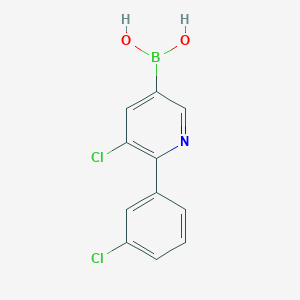
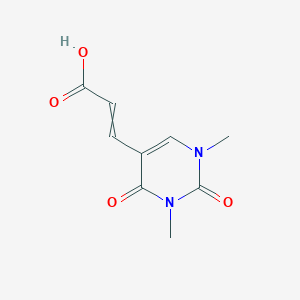
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
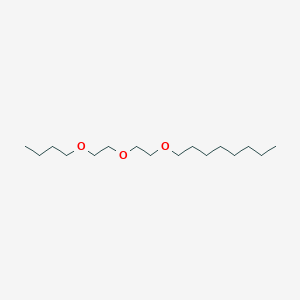
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
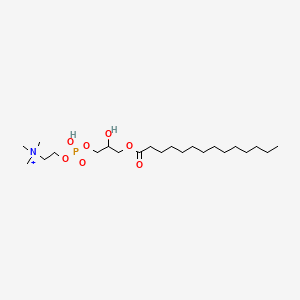
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
